molecular formula C11H12BrN3OS B10930426 4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B10930426
M. Wt: 314.20 g/mol
InChI Key: QBFLRZPVARYYKT-UHFFFAOYSA-N
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Description

4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups makes it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the bromine atom. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of new compounds with different functional groups.

Scientific Research Applications

4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the production of advanced materials, such as conductive polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The thiophene ring may interact with other molecular structures, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-thiophenecarboxamide: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    N~2~-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    4-Bromo-N~2~-[(1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide: Lacks the methyl groups on the pyrazole ring, potentially affecting its binding affinity and specificity.

Uniqueness

4-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to the combination of its functional groups. The presence of the bromine atom, pyrazole ring, and thiophene ring provides a versatile scaffold for various applications in chemistry, biology, and materials science. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H12BrN3OS/c1-7-8(5-14-15(7)2)4-13-11(16)10-3-9(12)6-17-10/h3,5-6H,4H2,1-2H3,(H,13,16)

InChI Key

QBFLRZPVARYYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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